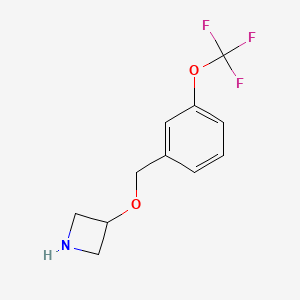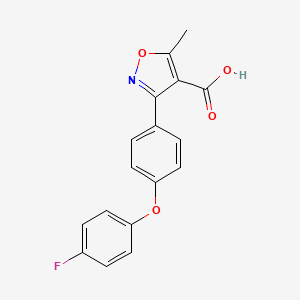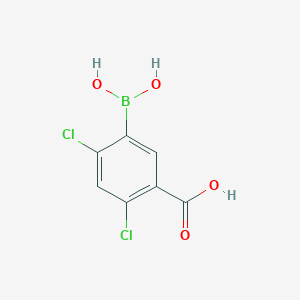![molecular formula C14H25N3 B1485442 {3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine CAS No. 2098087-83-1](/img/structure/B1485442.png)
{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Descripción general
Descripción
“{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” is an organic compound . It contains a cyclohexylmethyl group attached to a pyrazol ring, which is further attached to a propyl group. The compound also contains a methylamine group .
Synthesis Analysis
The synthesis of amines like “{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” can be achieved through various methods. One common method is the reduction of nitriles or amides . Another method involves S N 2 reactions of alkyl halides with ammonia or other amines . Additionally, the Gabriel synthesis, which involves the alkylation of potassium phthalimide followed by hydrolysis, can also be used .Molecular Structure Analysis
The molecular structure of “{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” can be analyzed using spectroscopic techniques. The N-H stretching absorption in the infrared spectrum can provide information about the presence of the amine group . The 1H NMR spectrum can provide information about the hydrogens attached to the amine and those on carbons directly bonded to the amine .Chemical Reactions Analysis
Amines, including “{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine”, can undergo a variety of chemical reactions. They can act as weak organic bases, reacting with acids to form salts . They can also undergo S N 2 reactions with alkyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of “{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” can be inferred from its structure. As an amine, it can act as a weak base . Its solubility in water and other solvents can be influenced by the presence of the cyclohexylmethyl and pyrazol groups.Aplicaciones Científicas De Investigación
Antibacterial Activity
A series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives, which are structurally similar to {3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine, have been synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacterial strains . Most of the compounds exhibit potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis .
Antifungal Activity
The synthesized compounds were screened for their in vitro growth inhibiting activity against different strains of bacteria and fungi viz., Escherichia coli , Bacillus subtilis , Pseudomonas aeruginosa , S. aureus , Candida albicans and Cryptococcus neoformans . Compounds exhibit moderate to high antibacterial and antifungal activity .
Antimicrobial Activity
The compounds possessed a broad spectrum of activity against the tested microorganisms at MIC values between 500 and 1.95 μg/ml . Benzamide derivative 1d exhibited the greatest activity with MIC values of 1.95, 3.9, and 7.8 μg/ml against drug-resistant B. subtilis, B. subtilis, and S. aureus, respectively .
Antitumor Potential
Although not directly related to {3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine, a study has synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine and evaluated for antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
Drug Development
The structural assessment of the compounds was made on the basis of spectral data . This information can be useful in the development of new drugs.
Hemolytic Activity
The compounds showed no hemolytic activity up to 512 microg/mL in mammalian erythrocytes . This suggests that these compounds may have a good safety profile in terms of red blood cell damage.
Mecanismo De Acción
Direcciones Futuras
The future directions for research on “{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine” could include further exploration of its synthesis methods, its potential uses in various chemical reactions, and its physical and chemical properties. Additionally, its potential applications in pharmaceuticals or other industries could be explored .
Propiedades
IUPAC Name |
3-[1-(cyclohexylmethyl)pyrazol-4-yl]-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3/c1-15-9-5-8-14-10-16-17(12-14)11-13-6-3-2-4-7-13/h10,12-13,15H,2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPVLYJLYUSHQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CN(N=C1)CC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-[1-(cyanomethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485362.png)
![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485364.png)
![3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485366.png)
![(2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485367.png)

![2-[5-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid](/img/structure/B1485372.png)
![1-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485374.png)
![3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485375.png)




![4-[1-(3-methylbutyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1485381.png)
![4-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485382.png)